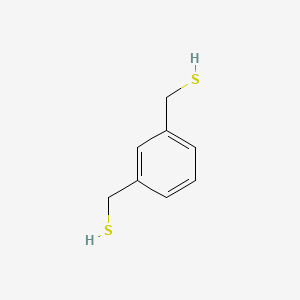

1,3-Benzenedimethanethiol

描述

Overview of Aromatic Dithiols in Molecular Design

Aromatic dithiols are a specific class of dithiols where the two thiol groups are attached to an aromatic ring system, either directly or via a linker such as a methylene (B1212753) group. This aromatic core imparts rigidity and specific electronic characteristics to the molecule. In molecular design, aromatic dithiols are of particular interest for applications in molecular electronics, where they can form conductive bridges between metal electrodes. chalcogen.ro The structure of the aromatic backbone and the positioning of the thiol groups significantly influence the packing and orientation of the molecules in self-assembled monolayers, which is critical for the performance of molecular electronic devices. chalcogen.roresearchgate.net The design of these molecules, including the choice of the aromatic core and the nature of the anchoring group, is a key area of research for creating functional molecular switches and other electronic components. chalcogen.ro

Role of Thiol Functional Groups in Chemical Interactions

The thiol functional group (-SH), also known as a sulfhydryl group, is the defining feature of thiols and is responsible for their characteristic chemical reactivity. tutorchase.comcreative-proteomics.com Thiols are the sulfur analogs of alcohols and are generally more acidic. tutorchase.com This increased acidity facilitates the formation of thiolate anions (R-S⁻), which are potent nucleophiles. tutorchase.comnih.gov

A key reaction of thiol groups is their ability to form disulfide bonds (-S-S-) through oxidation. tutorchase.comebsco.com This reversible reaction is fundamental in various biological processes, particularly in protein folding and stability. tutorchase.comcreative-proteomics.com Thiol groups also exhibit a strong affinity for metal surfaces, especially gold, silver, and copper, enabling the formation of strong covalent bonds. nih.govchemblink.com This property is extensively utilized in the creation of self-assembled monolayers (SAMs), where the thiol groups anchor organic molecules to the metal substrate, allowing for the modification of surface properties. chemblink.comxdbiochems.com Furthermore, thiols can participate in various other chemical transformations, including alkylation, oxidation to sulfonic acids, and acting as ligands for transition metals. chemblink.comnih.gov

Historical Context of 1,3-Benzenedimethanethiol in Scientific Research

Early research involving this compound focused on its synthesis and basic characterization. One of the documented synthesis methods involves the reaction of m-xylylene dichloride with thiourea (B124793), followed by hydrolysis. chemicalbook.com In 2004, the compound was utilized in the convergent synthesis of macrocycles, highlighting its role as a building block in constructing complex molecular architectures. A study in 2008 investigated the adsorption characteristics of this compound on gold surfaces, employing techniques like surface-enhanced Raman scattering and cyclic voltammetry. nih.gov This research provided insights into how the molecule orients itself on metal surfaces, a critical aspect for its application in nanotechnology and molecular electronics. nih.gov Further theoretical studies using Density Functional Theory (DFT) in 2010 explored the adsorption of this compound on Au(111) surfaces, providing a deeper understanding of the molecule-surface interactions at a quantum level. researchgate.netcnr.it

Current Research Landscape and Future Directions for this compound

The current research involving this compound is heavily focused on its application in materials science and biochemistry. A significant area of investigation is its use in "stapling" peptides to stabilize their α-helical structures. nih.govbiorxiv.org This technique has been shown to enhance the cellular uptake and protease resistance of peptides, which is crucial for their therapeutic potential. biorxiv.orgmdpi.com For instance, the this compound linker has been demonstrated to universally promote the alpha-helicity of certain fluoroacetamide-containing peptides. nih.govbiorxiv.org

Future research is likely to continue exploring the use of this compound in the development of more stable and effective peptide-based therapeutics. Further investigations into its self-assembly properties on different substrates will also be crucial for advancing its application in molecular electronics and sensor technology. The unique properties conferred by its meta-substituted aromatic structure will likely drive its use in the design of novel polymers and functional materials with specific mechanical and thermal properties.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀S₂ |

| Molecular Weight | 170.295 g/mol chemsrc.com |

| CAS Number | 41563-69-3 sigmaaldrich.comchemicalbook.com |

| Appearance | Colorless to light yellow clear liquid tcichemicals.com |

| Boiling Point | 168-170 °C at 25 mmHg sigmaaldrich.comchemicalbook.com |

| Density | 1.15 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |

| Refractive Index | 1.6207 at 20 °C sigmaaldrich.comchemicalbook.com |

| Flash Point | 118.0 ± 17.1 °C chemsrc.com |

Structure

3D Structure

属性

IUPAC Name |

[3-(sulfanylmethyl)phenyl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S2/c9-5-7-2-1-3-8(4-7)6-10/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNABGZJVWSNOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CS)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342987 | |

| Record name | 1,3-Benzenedimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41563-69-3 | |

| Record name | 1,3-Benzenedimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenedimethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Benzenedimethanethiol and Its Derivatives

Established Synthetic Routes for 1,3-Benzenedimethanethiol

The most common and well-documented route for synthesizing this compound involves a multi-step process starting from commercially available precursors. This method is favored for its reliability and scalability.

A widely employed synthesis for this compound, also known as α,α'-Dimercapto-m-xylene, begins with the reaction of m-xylylene dichloride (1,3-bis(chloromethyl)benzene) with thiourea (B124793). chemicalbook.com This initial step forms a stable bis(isothiouronium) salt intermediate. The intermediate is then subjected to basic hydrolysis to yield the final dithiol product. chemicalbook.com

S-alkylation: The nucleophilic sulfur atom of thiourea attacks the electrophilic benzylic carbon of m-xylylene dichloride, displacing the chloride ions to form the S,S'-[1,3-phenylenebis(methylene)]bis(carbamimidothioic acid) salt.

Hydrolysis: The intermediate salt is treated with a strong base, such as sodium hydroxide, which hydrolyzes the isothiourea groups to thiolates. Subsequent acidification protonates the thiolates to give the final this compound. chemicalbook.com

| Reactant | Formula | Molar Mass ( g/mol ) | Quantity |

| m-Xylylene dichloride | C₈H₈Cl₂ | 175.06 | 74.1 g |

| Thiourea | CH₄N₂S | 76.12 | 67.2 g |

| Water (solvent) | H₂O | 18.02 | 270 g |

| Sodium Hydroxide (50% aq.) | NaOH | 40.00 | 134.1 g |

| Toluene (B28343) (extraction) | C₇H₈ | 92.14 | 360 mL |

| Hydrochloric Acid | HCl | 36.46 | To adjust pH |

| Table 1: Reactants and quantities for a typical laboratory-scale synthesis of this compound. chemicalbook.com |

Control over reaction conditions is critical for maximizing yield and minimizing impurities, particularly the oxidation of thiols to disulfides. chemicalbook.com Key parameters are carefully managed throughout the synthesis. nih.gov

Atmosphere: The entire process, especially the hydrolysis and workup steps, is conducted under an inert atmosphere (e.g., nitrogen gas) to prevent air oxidation of the thiol groups. chemicalbook.com

Temperature: The initial formation of the isothiouronium salt is performed at reflux temperature for 2.5 hours to ensure the reaction goes to completion. chemicalbook.com The subsequent hydrolysis step is temperature-controlled, typically between 40°C and 70°C for 2 hours, to facilitate the breakdown of the intermediate without promoting side reactions. chemicalbook.com

pH Control: After hydrolysis, the reaction mixture is cooled and the pH is carefully adjusted to 2 using hydrochloric acid. chemicalbook.com This step is crucial to neutralize the excess base and fully protonate the sodium thiolate intermediates, rendering the final dithiol product which is then extractable into an organic solvent. chemicalbook.com

| Parameter | Stage 1: Salt Formation | Stage 2: Hydrolysis | Stage 3: Neutralization |

| Temperature | Reflux | 40°C - 70°C | Cooled to 40°C |

| Duration | 2.5 hours | 2 hours | 30 minutes |

| Atmosphere | Nitrogen Purge | Nitrogen Atmosphere | Nitrogen Atmosphere |

| pH | Not specified | Basic (NaOH) | Acidic (pH 2) |

| Table 2: Optimized reaction conditions for the synthesis of this compound. chemicalbook.com |

To obtain high-purity this compound, a specific purification protocol is followed. After the reaction is complete and neutralized, the product is isolated and purified through a series of steps designed to remove unreacted starting materials, water, and byproducts.

The purification process involves:

Solvent Extraction: The product is extracted from the aqueous reaction mixture using an organic solvent like toluene. chemicalbook.com

Solvent Removal: The toluene and any residual water are removed under reduced pressure with heating. chemicalbook.com

Distillation: The crude product is further purified by distillation to separate the high-boiling dithiol from other impurities. chemicalbook.com

Final Washing and Drying: The distilled product is washed with water, and any remaining water is removed under reduced pressure, followed by filtration. chemicalbook.com

Following such a procedure, a final yield of 55.0 g of a composition containing 99.6% this compound by mass has been reported. chemicalbook.com

Optimization of Reaction Conditions (e.g., temperature, atmosphere, pH control)

Synthesis of Derivatized 1,3-Benzenedimethanethiols for Specific Applications

The two thiol groups of this compound provide reactive handles for further functionalization, allowing for the creation of derivatives tailored for specific, advanced applications.

While this compound is an achiral molecule, it is a valuable building block in the field of asymmetric synthesis. researchgate.net It is frequently used as a flexible linker to connect pre-existing chiral molecules, thereby creating larger, C2-symmetric or dissymmetric ligands and macrocycles for use in enantioselective catalysis and molecular recognition. acs.org

For example, research has shown that similar dithiols, such as 1,2-bis(mercaptomethyl)benzene, can be reacted with optically pure chiral molecules like derivatives of 1,1'-binaphthalene-2,2'-diol (BINOL) to synthesize chiral thiocrown ethers. acs.org These chiral ligands can then be used in metal-catalyzed asymmetric reactions. acs.org Similarly, 1,4-bis(mercaptomethyl)benzene has been used to synthesize novel planar chiral N,O-ligands from quinolinophane scaffolds. sci-hub.se The 1,3-isomer serves a similar role as a key structural component in the convergent synthesis of macrocycles designed for the chiral recognition of amino acid esters. acs.org

The difunctional nature of this compound makes it a suitable monomer for step-growth polymerization. Its thiol groups can readily participate in various "click" chemistry reactions, such as thiol-ene and thiol-yne reactions, to form polythioethers.

A notable application is in peptide stapling, where this compound is used as a linker to cyclize peptides containing two cysteine residues. This functionalization creates a stabilized, macrocyclic structure with enhanced biological properties.

Furthermore, the reactivity of benzenedimethanethiols in polymerization has been studied. In one investigation into thiol-dibromomaleimide polymerization, the related isomer 1,4-benzenedimethanethiol (B89542) was used as the dithiol monomer. The study found that under highly basic conditions, it produced a polymer of a relatively low molecular weight compared to other aromatic dithiols, a finding attributed to the nucleophilicity of the benzylic thiol.

Advanced Adsorption and Self Assembly Phenomena of 1,3 Benzenedimethanethiol

Adsorption Characteristics on Noble Metal Surfaces (e.g., Au(111), Au Nanoparticles)

The adsorption of 1,3-benzenedimethanethiol on noble metal surfaces, such as gold, is a complex process governed by the interplay of molecular structure, surface chemistry, and environmental conditions.

Mechanisms of Sulfur-Gold Linkage Formation (S-Au linkages)

The foundational interaction between this compound and gold surfaces is the formation of sulfur-gold (S-Au) linkages. nih.gov Theoretical studies, specifically Density Functional Theory (DFT), indicate that the adsorption process involves the deprotonation of both terminal hydrogen atoms from the sulfur groups. researchgate.net This results in the formation of a dithiolate species that binds to the gold surface. Investigations have considered various configurations for this binding. researchgate.net At concentrations below what is needed for a full monolayer, this compound typically adsorbs through two S-Au linkages. nih.govdntb.gov.ua This bidentate chelation to the gold surface is a key feature of its adsorption behavior. nsf.gov

The strength of this S-Au bond is significant and can lead to structural rearrangements on the gold surface. acs.org For instance, the adsorption of thiol-containing molecules can remove gold atoms from the surface, leading to the formation of vacancy islands. rsc.org The precise nature of the S-Au bond can vary, with models proposing thiolates bridging adjacent gold atoms or standing atop gold adatoms. rsc.org

Influence of Concentration on Adsorption Geometry (e.g., upright vs. lying-down phases)

The concentration of this compound plays a crucial role in determining the orientation of the adsorbed molecules on the gold surface. At lower concentrations, particularly below monolayer coverage, the molecule tends to adopt a "lying-down" phase. nih.govdntb.gov.ua In this configuration, both sulfur atoms of a single molecule bind to the gold surface, causing the benzene (B151609) ring to be oriented parallel to the surface. nih.govdntb.gov.uaconicet.gov.ar

As the concentration of this compound increases, a transition to an "upright" or "standing-up" geometry is observed, especially on gold nanoparticles. nih.gov In this phase, the molecules are oriented more perpendicularly to the surface, with typically only one of the sulfur atoms from each molecule binding to the gold. pradeepresearch.org This transition from a lying-down to a standing-up phase is a critical aspect of forming a well-ordered self-assembled monolayer. conicet.gov.ar This behavior has also been observed for the similar molecule, 1,4-benzenedimethanethiol (B89542), where low exposures result in a lying-down phase, while higher exposures lead to a standing-up configuration. acs.org

Role of Gold Adatoms in Thiolate Adsorption Configurations

Gold adatoms, which are individual gold atoms on the surface, play a significant role in the adsorption configuration of thiolates. Theoretical studies have examined the scenario where both sulfur atoms of a this compound molecule coordinate to a single gold adatom. researchgate.net This configuration is analogous to one proposed for methyl-thiolate adsorption. researchgate.net The presence of gold adatoms can be induced by the adsorption process itself, as the strong interaction between sulfur and gold can lift the reconstruction of the gold surface, releasing adatoms. conicet.gov.ar

Comparison with 1,3-Benzenedithiol (B1198324) Adsorption Behavior

A comparison between this compound (1,3-BDMT) and 1,3-benzenedithiol (1,3-BDT) reveals significant differences in their adsorption behavior on gold surfaces, primarily due to the presence of a methylene (B1212753) (-CH2-) spacer in 1,3-BDMT. nih.govdntb.gov.ua

1,3-BDT, lacking the methylene group, consistently adsorbs to the gold surface by forming two S-Au linkages, regardless of the concentration. nih.gov This is evidenced by the disappearance of the S-H stretching band in spectroscopic analysis. nih.gov This rigid, dual-linked configuration appears to hinder its ability to form well-ordered self-assembled monolayers. nih.govdntb.gov.ua

In contrast, as previously discussed, 1,3-BDMT exhibits a concentration-dependent adsorption geometry. nih.gov At low concentrations, it also binds via two S-Au linkages, similar to 1,3-BDT. nih.govdntb.gov.ua However, at higher concentrations, it transitions to an upright geometry. nih.gov This flexibility, afforded by the methylene spacers, allows 1,3-BDMT to self-assemble more effectively on gold surfaces. nih.gov

| Feature | This compound (1,3-BDMT) | 1,3-Benzenedithiol (1,3-BDT) |

| Adsorption at Low Concentration | Adsorbs via two S-Au linkages (lying-down). nih.govdntb.gov.ua | Adsorbs via two S-Au linkages. nih.gov |

| Adsorption at High Concentration | Transitions to an upright geometry. nih.gov | Remains adsorbed via two S-Au linkages. nih.gov |

| Self-Assembly Efficiency | Considered more efficient in forming self-assembled monolayers. nih.gov | Appears not to self-assemble efficiently. nih.govdntb.gov.ua |

Formation and Characterization of Self-Assembled Monolayers (SAMs)

The ability of this compound to form ordered, single-molecule-thick layers on surfaces is a key area of research, with various techniques employed to create and analyze these structures.

Techniques for SAM Formation (e.g., solution-phase, vapor-phase deposition)

Self-assembled monolayers of dithiol molecules like this compound can be formed through several methods, with solution-phase and vapor-phase deposition being the most common.

Solution-Phase Deposition: This technique involves immersing the substrate, such as a gold film, into a solution containing the thiol. pradeepresearch.org For instance, SAMs of the related 1,4-benzenedimethanethiol are often prepared by placing gold films in an ethanol (B145695) solution of the thiol overnight. pradeepresearch.org The solvent choice can be critical; for example, using n-hexane as a solvent has been shown to produce well-organized SAMs of 1,4-benzenedimethanethiol on gold, provided the solutions are degassed and the process is carried out at an elevated temperature in the absence of light. nih.gov

Vapor-Phase Deposition: This method involves exposing the substrate to the thiol in a gaseous state under vacuum conditions. conicet.gov.aracs.org This technique has been successfully used to form SAMs of 1,4-benzenedimethanethiol on gold, silver, and copper surfaces. conicet.gov.arconicet.gov.ar Vapor phase deposition can lead to different film configurations, including an initial lying-down phase at low exposures which transitions to a standing-up SAM at higher exposures. acs.orgconicet.gov.ar One advantage of this method is the potential for creating cleaner interfaces, as it avoids solvent-related effects and contaminants. conicet.gov.ar

Structural Analysis of SAMs (e.g., molecular orientation, layer thickness, packing density)

The structure of self-assembled monolayers (SAMs) derived from this compound (1,3-BDMT) on metal surfaces, particularly gold, is complex and highly dependent on preparation conditions. At low concentrations or initial stages of adsorption, 1,3-BDMT molecules tend to adopt a "lying down" configuration, where both thiol groups bind to the gold surface. conicet.gov.arnih.gov However, as the concentration or exposure time increases, a transition to a more ordered, upright geometry occurs. nih.gov In this "standing-up" phase, the molecule orients with the benzene ring perpendicular to the surface, anchored by one sulfur-gold bond, leaving the second thiol group extending away from the surface. conicet.gov.arpradeepresearch.org

Studies using techniques like X-ray Photoelectron Spectroscopy (XPS) and Surface-Enhanced Raman Scattering (SERS) have confirmed these orientational changes. For instance, on gold surfaces, the presence of S-H stretching vibrations in SERS spectra at higher coverage indicates a standing-up geometry with a free thiol group. pradeepresearch.org In contrast, these vibrations are absent when both thiols bind to the surface. pradeepresearch.org

The packing density of aromatic dithiol SAMs, including those from 1,3-BDMT derivatives, is influenced by intermolecular forces such as π-π stacking between the benzene rings. uh.eduacs.org These interactions contribute to the formation of densely packed monolayers. acs.org However, unlike the highly ordered, crystalline structures often seen with n-alkanethiols, SAMs from functionalized dithiols like 5-(octyloxy)-1,3-phenylenedimethanethiol (a derivative of 1,3-BDMT) often lack long-range order. uh.edunsf.gov High-resolution scanning tunneling microscopy (STM) has revealed that high-coverage SAMs of these molecules are often a mixture of standing-up and lying-down molecules randomly distributed on the Au(111) surface. uh.edu

The layer thickness is directly related to the molecular orientation. A lying-down phase results in a thinner layer, consistent with the dimensions of the molecule parallel to the surface. conicet.gov.ar Conversely, a standing-up orientation leads to a thicker film. conicet.gov.ar For a related compound, 5-(octadecyloxy)-1,3-benzenedimethanethiol, the measured ellipsometric thickness was found to be significantly lower than the theoretical thickness calculated for a fully extended molecule, suggesting a considerable molecular tilt or chain deformation within the SAM. uh.edu

| Property | Observation | Governing Factors | Supporting Techniques |

|---|---|---|---|

| Molecular Orientation | Concentration-dependent: "Lying down" at low coverage, transitioning to "standing-up" at high coverage. conicet.gov.arnih.gov Can exist as a mixture of states. uh.edu | Adsorbate concentration, solvent, intermolecular interactions. nih.govwikipedia.orgrsc.org | SERS, XPS, STM. conicet.gov.arpradeepresearch.orguh.edu |

| Layer Thickness | Variable; depends on molecular orientation (thicker for standing-up phase). conicet.gov.ar Often lower than theoretical maximum due to molecular tilt. uh.edu | Molecular orientation, chain tilt, and deformation. uh.edu | Ellipsometry, X-ray Reflectivity. conicet.gov.aruh.edu |

| Packing Density | Generally forms densely packed films, but can lack long-range order compared to alkanethiols. nsf.govnih.gov | π-π interactions, chelate effect, steric hindrance. uh.eduacs.org | XPS, STM, PM-IRRAS. uh.edunih.gov |

Influence of Surface Reconstruction on SAM Formation

The formation of 1,3-BDMT SAMs is significantly influenced by the atomic structure of the substrate surface, particularly the reconstruction of noble metal surfaces like Au(111). The clean Au(111) surface is known to exhibit a (√3 × 23) reconstruction, which involves a denser packing of gold atoms in the surface layer compared to the bulk. acs.org The adsorption of thiols lifts this reconstruction. rsc.orgacs.org This process can have profound effects on the resulting monolayer structure, as the rearrangement of surface gold atoms is integral to the self-assembly process. rsc.org

During SAM formation, gold adatoms can be extracted from the substrate to form stable gold-thiolate complexes. researchgate.net This process leads to the creation of features like single-atom-thick gold islands and the filling of vacancy pits on the surface. researchgate.net Theoretical studies have examined the adsorption of 1,3-BDMT on both clean (unreconstructed) and adatom-containing (reconstructed) Au(111) surfaces. researchgate.net The presence of gold adatoms provides unique binding sites that can alter the adsorption energy and the preferred configuration of the molecule. researchgate.net For instance, a configuration where both sulfur atoms of 1,3-BDMT bind to a single gold adatom has been shown to be an energetically favorable state. researchgate.net The lifting of the surface reconstruction and the subsequent interaction with mobile gold adatoms are thus crucial factors that dictate the final morphology and defect structures within the SAM. rsc.orgresearchgate.net

Stability of SAMs under Varied Environmental Conditions

SAMs derived from bidentate adsorbates like this compound and its derivatives generally exhibit enhanced thermal stability compared to their monodentate alkanethiol counterparts. pradeepresearch.orguh.edu For example, SAMs of the related 1,4-benzenedimethanethiol on gold are stable up to 423 K in air, whereas alkanethiol SAMs often begin to desorb below 373 K. pradeepresearch.org This increased stability is attributed to the "chelate effect," where the two thiol groups anchor the molecule more firmly to the surface, and to stabilizing π-π interactions between the aromatic rings of adjacent molecules. uh.edu

However, the specific geometry of the dithiol headgroup is critical. A study comparing 5-(octadecyloxy)-1,3-benzenedimethanethiol (R1ArmDT) with an analogous dithiol where the sulfur atoms were closer together found that the R1ArmDT SAMs were markedly more thermally stable. uh.edunih.gov This was rationalized by the fact that the meta-substituted benzene ring in R1ArmDT creates a geometric constraint that inhibits the two sulfur atoms from forming a cyclic disulfide upon reductive elimination from the surface—a key degradation pathway. nih.gov

The chemical environment also affects stability. Exposure of a 1,4-benzenedimethanethiol monolayer to copper ions (Cu²⁺) in solution led to a substantial reduction in the monolayer's thermal stability. pradeepresearch.org This suggests that the binding of metal ions to the free thiol groups affects the chemical bonding at the gold-monolayer interface. pradeepresearch.org Conversely, the presence of defects on a nanostructured gold surface, such as adatoms and vacancies, can increase the electrochemical stability of thiol SAMs by providing stronger binding sites compared to flat terraces. researchgate.net

Theoretical and Computational Studies of Adsorption and Self-Assembly

Density Functional Theory (DFT) Calculations for Adsorption Energies and Configurations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the adsorption of 1,3-BDMT on metal surfaces at the atomic level. nih.govresearchgate.net DFT calculations allow for the determination of adsorption energies, preferred binding sites, and molecular geometries, providing insights that complement experimental findings. researchgate.netcetjournal.it

Studies on the adsorption of 1,3-BDMT on a clean (unreconstructed) Au(111) surface considered several configurations, assuming both sulfur atoms lose their terminal hydrogen. researchgate.net The calculations revealed different stable conformations, such as the syn and anti conformers, with distinct adsorption energies and orientations of the benzene ring relative to the surface. researchgate.net

Furthermore, DFT has been used to explore the role of gold surface reconstruction by modeling adsorption in the presence of a gold adatom. researchgate.net A key finding is that a configuration where both sulfur atoms of a syn-1,3-BDMT molecule bind to a single gold adatom is particularly stable. researchgate.net This adatom-mediated binding results in a significant adsorption energy. The table below summarizes some calculated adsorption energies for different configurations of 1,3-BDMT on Au(111), highlighting the influence of molecular conformation and surface structure.

| Configuration | Adsorption Energy (Eads) [kcal/mol] | Description | Reference |

|---|---|---|---|

| sin-m-BDMT on clean surface | -63.5 | Both sulfur atoms bind to the flat Au(111) surface. | researchgate.net |

| anti-m-BDMT on clean surface | -61.0 | Both sulfur atoms bind to the flat Au(111) surface. | researchgate.net |

| sin-m-BDMT on Au adatom | -68.9 | Both sulfur atoms bind to a single gold adatom on the surface. | researchgate.net |

These theoretical results underscore that the interaction is not just a simple sum of two individual thiol-gold bonds, but is modulated by the strain and geometry imposed by the benzene ring and the structure of the gold surface itself. researchgate.net

Molecular Dynamics Simulations for Self-Assembly Processes

Molecular dynamics (MD) simulations are a valuable computational method for studying the dynamic processes of self-assembly, offering insights into how individual molecules organize into larger, ordered structures over time. nih.govcuny.edu While specific MD studies focusing exclusively on this compound are not prevalent in the reviewed literature, the methodology has been extensively applied to similar and related systems, demonstrating its utility. nih.gov MD simulations can model the behavior of thousands of molecules, capturing the complex interplay of forces that drive the formation of SAMs. frontiersin.org

These simulations can be performed using either a "bottom-up" or "top-down" approach. nih.gov In a bottom-up simulation, randomly dispersed molecules in a solvent are allowed to spontaneously assemble onto a substrate, mimicking the experimental process. nih.gov A top-down approach starts with a pre-assembled structure to study its stability, dynamics, and structural refinement. nih.gov For example, MD simulations have been used to study the self-assembly of benzene-1,3,5-tricarboxamides (BTAs), revealing how specific intermolecular hydrogen bonds guide the formation of supramolecular polymers. nih.gov In the context of thiol SAMs, MD has been employed to investigate the dynamics at interfaces, such as the mechanisms of nanoindentation, providing information on the mechanical properties and stability of the monolayer. acs.org Applying MD simulations to 1,3-BDMT could elucidate the kinetic pathways of assembly, including the transition from a "lying-down" to a "standing-up" phase and the role of solvent and temperature in achieving the final, stable SAM structure. wikipedia.org

Elucidation of Intermolecular Interactions within SAMs

The structure, ordering, and stability of 1,3-BDMT SAMs are governed by a delicate balance of intermolecular and molecule-substrate interactions. While the covalent S-Au bonds provide the primary anchoring force, non-covalent interactions between adjacent adsorbed molecules are crucial for the organization of the monolayer. wikipedia.org

For aromatic thiols like 1,3-BDMT, the most significant intermolecular forces are:

π-π Interactions: The benzene rings of neighboring molecules can stack, leading to attractive π-π interactions. This force encourages a more ordered and dense packing of the molecules within the SAM. uh.edu The stability gained from these interactions is a key reason why aromatic thiol SAMs can be more robust than their aliphatic counterparts. rsc.org

Repulsive Interactions: Steric hindrance and electrostatic repulsion can also play a role. For instance, if the terminal groups of the molecules are charged, repulsive Coulombic forces can lead to the formation of loosely packed monolayers. acs.org

The interplay of these interactions dictates the final structure. The drive to maximize favorable π-π and van der Waals interactions often leads to the formation of densely packed domains, even if the monolayer as a whole lacks perfect long-range order. uh.eduacs.org

Reactivity and Mechanistic Studies of 1,3 Benzenedimethanethiol

Nucleophilic Reactivity of Thiol Groups

The thiol groups of 1,3-Benzenedimethanethiol are weakly acidic and can be deprotonated by a base to form the corresponding thiolate anions. libretexts.orgnih.gov These thiolate anions are significantly more powerful nucleophiles than the neutral thiol. libretexts.orgbiorxiv.org The generation of these more nucleophilic benzyl (B1604629) thiolate anions is a key step in many of its reactions. biorxiv.orgnih.gov This enhanced nucleophilicity allows this compound to participate in various nucleophilic substitution and addition reactions. For example, its high reactivity has been leveraged in peptide chemistry, where it participates in fluorine-thiol displacement reactions to achieve macrocyclization of unprotected peptides. biorxiv.orgnih.gov In comparative studies, this compound has shown distinct reactivity profiles compared to its 1,2- and 1,4-isomers and other aliphatic thiols in scavenging applications during peptide synthesis. rsc.orgnih.gov

Thiol-X Reactions in Organic Synthesis (e.g., Thiol-Epoxy Reactions, Thiol-Ene/Yne Chemistry)

This compound is a valuable monomer in thiol-X "click" chemistry, a set of reactions known for their high efficiency, mild reaction conditions, and high selectivity. magtech.com.cn These reactions are fundamental in polymer science and materials chemistry for creating crosslinked networks and functional materials. magtech.com.cnrsc.org

The thiol-epoxy reaction is a highly efficient nucleophilic ring-opening process that results in the formation of β-hydroxythio-ethers. rsc.org This reaction is effectively catalyzed by bases, which facilitate the reaction even at room temperature. rsc.orgphotopolymer.it this compound, as a difunctional thiol, can react with multifunctional epoxides to produce cross-linked polymer networks. rsc.org The reaction is versatile, and various catalysts can be employed, including organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and tetrabutylammonium (B224687) fluoride (B91410) (TBAF), as well as some inorganic bases. magtech.com.cnrsc.orgnih.gov The choice of catalyst can influence the reaction rate and pot life of the curing system. nih.govresearchgate.net

The mechanism of the base-catalyzed thiol-epoxy reaction proceeds through two main steps:

Thiolate Anion Generation : A base abstracts the acidic proton from the thiol (-SH) group of this compound. rsc.orgphotopolymer.it This deprotonation generates a highly reactive thiolate anion (RS⁻). biorxiv.orgmagtech.com.cn

Nucleophilic Attack : The generated thiolate anion, being a potent nucleophile, attacks one of the carbon atoms of the epoxide ring. rsc.org This attack proceeds via an S_N2-type mechanism, leading to the opening of the three-membered ring. rsc.orgphotopolymer.it The attack typically occurs at the less sterically hindered carbon of the epoxide. photopolymer.it

Protonation : The resulting alkoxide anion is then protonated, often by a proton from another thiol molecule or a protic compound in the reaction mixture, to yield the final β-hydroxythio-ether linkage and regenerate the thiolate in a catalytic cycle. photopolymer.it

This mechanism is illustrated in the following table:

| Step | Description | Reactants | Products |

| 1 | Deprotonation | This compound, Base | Thiolate Anion, Protonated Base |

| 2 | Nucleophilic Attack | Thiolate Anion, Epoxide | Alkoxide Intermediate |

| 3 | Proton Transfer | Alkoxide Intermediate, Thiol | β-Hydroxythio-ether, Thiolate Anion |

This interactive table summarizes the key steps in the base-catalyzed thiol-epoxy reaction mechanism.

In addition to thiol-epoxy chemistry, this compound can participate in thiol-ene reactions . This process typically involves the radical-initiated addition of a thiol across a carbon-carbon double bond (ene). google.commdpi.com While specific studies highlighting the 1,3-isomer are less prevalent in the provided search results, the closely related 1,4-benzenedimethanethiol (B89542) is widely used to create polymer networks through this mechanism, suggesting similar reactivity for the 1,3-isomer. google.commdpi.com

Base-Catalyzed Thiol-Epoxy Ring-Opening Reactions

Reactivity with Metal Centers and Coordination Chemistry

The sulfur atoms in this compound possess lone pairs of electrons, allowing the molecule to act as a ligand and coordinate to metal centers. uomustansiriyah.edu.iq This interaction is central to its application in surface science and the formation of coordination complexes.

As a sulfur-based ligand, this compound is classified as a soft Lewis base according to Hard and Soft Acid-Base (HSAB) theory. wikipedia.org Consequently, it forms stable complexes with soft Lewis acidic metals such as gold (Au), copper (Cu), and other late transition metals. wikipedia.orgpradeepresearch.org The molecule can function as a bidentate ligand, either chelating to a single metal center or bridging two different metal atoms. This binding ability is fundamental to its use in forming self-assembled monolayers (SAMs) on gold surfaces, where the thiol groups form strong Au-S bonds. sigmaaldrich.comresearchgate.net Theoretical studies of this compound on a gold surface show that both sulfur atoms can coordinate to the metal, sometimes involving a gold adatom. researchgate.net

Metal-thiolate complexes involving this compound can be synthesized through several routes. A common method is the salt metathesis reaction, where an alkali metal salt of the thiolate reacts with a transition metal halide. wikipedia.org Alternatively, the neutral thiol can react directly with a metal complex or metal salt, often leading to deprotonation of the thiol group. wikipedia.orgresearchgate.net An example of this reactivity is seen with the analogous 1,4-benzenedimethanethiol, which reacts with copper (Cu²⁺) ions in solution. pradeepresearch.org In this process, the protons of the surface-bound thiol groups are replaced by copper ions, forming a copper-functionalized monolayer. pradeepresearch.org This reaction can be monitored by techniques like X-ray photoelectron spectroscopy (XPS) and cyclic voltammetry (CV), which confirm the presence and redox activity of the coordinated metal ions. pradeepresearch.org

The following table summarizes the coordination behavior:

| Metal | Interaction Type | Resulting Structure |

| Gold (Au) | Chemisorption | Self-Assembled Monolayer (SAM) sigmaaldrich.comresearchgate.net |

| Copper (Cu) | Ion Exchange/Coordination | Surface-Bound Metal-Thiolate Complex pradeepresearch.org |

This interactive table outlines the interaction of this compound with different metal centers.

Applications of 1,3 Benzenedimethanethiol in Materials Science

Polymer Chemistry and Network Formation

The bifunctional nature of 1,3-benzenedimethanethiol makes it an important building block in polymer chemistry, where it is utilized for creating cross-linked networks and modulating polymerization processes.

This compound serves as an effective cross-linking agent in polymer synthesis, particularly through the highly efficient base-catalyzed thiol-epoxy reaction. rsc.orgrsc.org This "click" reaction proceeds rapidly under ambient conditions and is used to prepare uniform and cross-linked particles. rsc.orgrsc.org In the synthesis of hydroxythioether particles, this compound reacts with epoxide-containing monomers. The base catalyst generates a thiolate anion from the thiol groups, which then opens the epoxide ring in an SN2-type mechanism, forming a β-hydroxythioether linkage. rsc.org This process results in the formation of a stable, cross-linked polymer network. rsc.orggoogle.com The step-growth nature of the thiol-epoxy polymerization allows for the straightforward creation of these cross-linked particles. rsc.org

For instance, in dispersion polymerizations, this compound (abbreviated as BDT) has been used to create recyclable cross-linked hydroxythioether particles. rsc.orgrsc.org The resulting particles exhibit properties that can be tuned by altering the monomer structure and functionality. rsc.orgrsc.org

In addition to its role as a cross-linker, this compound can act as a modulator in polymerization processes. It is particularly useful as a chain transfer agent (CTA) in the synthesis of liquid crystalline polymers (LCPs) and liquid crystal elastomers (LCEs). researcher.lifeacs.org In thiol-acrylate polymerizations, a competition exists between acrylate (B77674) chain growth and thiol chain transfer. acs.org The use of a dithiol like 1,4-benzenedimethanethiol (B89542) (BDMT), a structural isomer of this compound, allows for the modulation of the crosslink density and mechanical properties of the resulting polymer network. researcher.lifersc.orgnih.gov

This approach enables the creation of LCEs with large, reversible shape changes. acs.org By incorporating a dithiol, the mechanical properties of the polymer films can be tuned by adjusting the molar ratio of the dithiol employed. acs.org This strategy is advantageous because it keeps the weight percentage of the thiol low while producing films with excellent optical clarity. acs.org The use of chain transfer agents like benzenedimethanethiol provides a pathway to broadly tune the mechanical properties and stimulus response of LCPs. researcher.lifersc.org

The use of this compound in polymer synthesis allows for the creation of materials with tunable network structures and properties. rsc.orgrsc.org In the context of thiol-epoxy dispersion polymerizations for creating hydroxythioether particles, various factors can be adjusted to control the final material characteristics. rsc.orgrsc.org

| Parameter | Effect on Material Properties |

| Monomer Concentration | Influences the size and morphology of the resulting particles. For example, spherical morphology can be maintained over a range of concentrations. rsc.org |

| Reaction Medium | Varying the solvent composition can alter particle size. rsc.org |

| Monomer Functionality & Structure | Adjusting the structure and functionality of the thiol and epoxy monomers can significantly change the glass transition temperature (Tg) of the polymer, with ranges from -10 °C to 65 °C being achievable. rsc.orgrsc.org |

Furthermore, the properties of the resulting thioether-containing network can be modified post-polymerization. The flexible thioether linkages can be oxidized to more rigid sulfoxides or sulfones. rsc.orgrsc.org This chemical modification dramatically increases the glass transition temperature and stiffness of the material. rsc.orgrsc.org This ability to tune properties both during and after polymerization makes these materials highly versatile. rsc.orgrsc.orggoogle.com

Modulators of Polymerization Processes (e.g., Chain Transfer Agent in Liquid Crystalline Polymers)

Nanomaterials and Nanotechnology

The thiol groups in this compound exhibit a strong affinity for noble metal surfaces, particularly gold. This property is extensively exploited in the field of nanomaterials and nanotechnology for surface functionalization and the assembly of nanostructures. chemblink.com

This compound is used for the surface functionalization of gold nanoparticles (AuNPs). nih.govfrontiersin.org The thiol groups readily form strong S-Au bonds, leading to the adsorption of the molecule onto the nanoparticle surface. chemblink.comnih.gov Studies using techniques like surface-enhanced Raman scattering (SERS) have investigated the adsorption characteristics of this compound on gold surfaces. nih.gov

Research indicates that at low concentrations, this compound adsorbs onto gold nanoparticles via two S-Au linkages, suggesting a flat-lying orientation on the surface. nih.gov However, as the concentration increases towards monolayer coverage, the molecule adopts a more upright geometry. nih.gov This ability to form self-assembled monolayers (SAMs) is crucial for modifying the surface properties of gold nanoparticles for various applications. chemblink.comnanopartz.com The functionalized nanoparticles can then be used to construct more complex architectures, such as three-dimensional multilayer films, by using the dithiol as a cross-linker between nanoparticle layers. acs.orgcore.ac.uk

This compound and its isomer, 1,4-benzenedimethanethiol, participate in ligand exchange reactions, which is a key process for the controlled assembly, or oligomerization, of gold nanoclusters. jyu.fiacs.org In this process, the dithiol molecules replace the original capping ligands on the surface of pre-synthesized, monodisperse gold nanoclusters. jyu.fiacs.org

A study on the dithiol-induced oligomerization of p-mercaptobenzoic acid (p-MBA)-protected gold nanoclusters used 1,4-benzenedimethanethiol as one of the dithiol linkers. jyu.fiacs.org The two thiol groups of a single benzenedimethanethiol molecule can bridge two separate nanoclusters, forming covalently bound dimers and larger oligomers. jyu.fiacs.org The yield of these oligomers is highly dependent on the specific dithiol used and the dithiol-to-nanocluster ratio. jyu.fiacs.orgresearchgate.net This process leads to a dynamic equilibrium where ligand exchange continuously forms and breaks the nanocluster oligomers. jyu.fiacs.org This method provides a straightforward approach to producing well-defined assemblies of thiol-protected nanoclusters. jyu.fiacs.orgrsc.org

Formation of Interconnected Nanoparticle Networks

The bifunctional nature of dithiol molecules is crucial for creating interconnected networks of nanoparticles. While research has specifically highlighted the use of its isomer, 1,4-benzenedimethanethiol, in forming networks of interconnected gold nanoparticles, the underlying principles apply to dithiol linkers in general. Current time information in Bangalore, IN. These molecules can bridge the gap between individual nanoparticles, leading to the formation of two- and three-dimensional networks. Current time information in Bangalore, IN. The process often involves the self-assembly of colloidal gold particles interconnected by dithiol molecules. semanticscholar.org The ratio of molecules to nanoparticles is a critical factor in achieving well-connected circuits, with studies indicating that a minimum ratio is necessary to ensure good network packing. semanticscholar.org The resulting nanoscale networks, composed of interconnected molecules and gold nanoclusters, can be arranged in various topologies, such as linear chains or more complex Y- and H-shapes. physchem.cz These self-assembled networks are foundational for developing large-scale molecular electronic systems with properties tuned by the choice of molecule and network geometry. umn.edu

Fabrication of Molecular Junctions and Conductive Linkers

This compound has been a subject of investigation in the field of molecular electronics for its role in forming molecular junctions. In these applications, a single molecule is used to bridge two electrodes, typically gold, allowing for the study of electron transport at the molecular scale. The thiol end groups readily form covalent bonds with gold electrodes, creating a stable junction. nih.govtamu.edu

Research has directly measured the single-molecule conductance of this compound (often abbreviated as BDMT in literature, though this can also refer to benzenedithiol) and compared it to similar molecules like 1,4-benzenedithiol (B1229340) (BDT). These studies repeatedly create and measure a large number of molecular junctions to build a conductance histogram, which reveals the most probable conductance value for a single molecule. nih.govtamu.edu A significant finding is that the conductance of benzenedimethanethiol is considerably lower than that of benzenedithiol. This is attributed to the methylene (B1212753) (-CH2-) spacer groups, which interrupt the π-conjugated system of the benzene (B151609) ring, thereby increasing the barrier to electron transport.

| Chemical Compound | Measured Conductance (G₀) | Reference |

|---|---|---|

| Benzenedithiol | 0.011 | nih.gov |

| Benzenedimethanethiol | 0.0006 | nih.gov |

The ability to form these junctions makes such molecules potential building blocks for molecular-scale circuits, where they could function as conductive pathways or components in more complex devices like inverters or logic gates. physchem.cz

Supramolecular Chemistry and Self-Assembled Architectures

The principles of self-assembly, where molecules spontaneously organize into ordered structures, are central to the utility of this compound in supramolecular chemistry. By controlling the interactions between molecules, it is possible to build complex, functional architectures from the bottom up. sigmaaldrich.com

Building Blocks for Supramolecular Assemblies

This compound can act as a fundamental building block for creating self-assembled monolayers (SAMs) on metal surfaces, particularly gold. nih.govambeed.com The adsorption characteristics of this compound on gold surfaces have been studied using techniques such as surface-enhanced Raman scattering and cyclic voltammetry. ambeed.com

Research indicates that its adsorption behavior is dependent on the concentration. At concentrations below what is needed for full monolayer coverage, the molecule tends to adsorb via two S-Au linkages, suggesting it lies relatively flat on the surface. However, as the concentration increases, it adopts an upright geometry on gold nanoparticles. ambeed.com This change in orientation is crucial for its function as a linker, exposing one thiol group to interact with other molecules or particles. The presence of the methylene unit provides greater flexibility compared to 1,3-benzenedithiol (B1198324), which appears to not self-assemble as efficiently. ambeed.com

| Condition | Adsorption Geometry | Key Observation | Reference |

|---|---|---|---|

| Low Concentration | Adsorbed via two S-Au linkages | Molecule lies relatively flat on the surface. | ambeed.com |

| Increased Concentration (on Au nanoparticles) | Upright geometry | Allows for linking to other components. | ambeed.com |

Fabrication of Porous Organic Frameworks and Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers constructed from organic building blocks linked by strong covalent bonds. These materials are designed from monomers, or "linkers," that are combined to create a network structure with defined porosity. Potential applications for COFs include gas storage, catalysis, and electronic materials.

While the bifunctional nature of this compound makes it a theoretical candidate for a linker in such frameworks, and it is categorized as a "Covalent Organic Framework (COF) Linker" by some chemical suppliers, a review of published scientific studies does not yield specific examples of its successful incorporation into a named COF or other porous organic framework. Research into porous poly(aryl thioether)s has been conducted, but these have utilized different, larger core monomer units to achieve porous structures. nih.gov Therefore, while its potential as a building block is recognized commercially, its practical application in the fabrication of COFs has not been documented in the surveyed research literature.

Role in Dynamic Hierarchical Organization and Self-Assembly of Complex Systems

Hierarchical organization refers to the process where molecular building blocks self-assemble into well-defined structures, which in turn can organize into larger, more complex systems. sigmaaldrich.com The self-assembly of this compound into monolayers is a primary example of this process. The initial interaction is the covalent bonding of thiol groups to a gold substrate, a directed self-assembly step. ambeed.com

This foundational layer can then serve as a platform for further organization. For instance, the upright orientation of the molecules in a dense monolayer exposes a surface of free thiol groups. ambeed.com This creates a chemically active interface that can be used to anchor a second layer of nanoparticles or molecules, leading to the construction of more complex, multi-layered systems. While complex, dynamic systems—such as the ultrasound-directed formation of helical nanofibers from achiral building blocks—have been demonstrated with other molecules, they illustrate the potential of using simple, self-assembling units to create sophisticated supramolecular structures. The defined geometry and reactive ends of this compound make it a suitable component for the programmed, bottom-up construction of such hierarchically organized materials.

Catalytic and Sensing Applications of 1,3 Benzenedimethanethiol Based Systems

Electrocatalysis and Biosensors

The surface modification of electrodes with 1,3-Benzenedimethanethiol has been a key strategy in the design of electrochemical sensors and electrocatalytic systems. The thiol groups provide strong anchoring points to metal surfaces like gold, forming organized molecular layers that can alter the electrode's properties and facilitate specific electrochemical reactions.

The oxygen reduction reaction (ORR) is a critical process in energy conversion devices such as fuel cells. The efficiency of this reaction is often limited by slow kinetics, even on platinum catalysts. osti.gov Modifying electrode surfaces with organic molecules has emerged as a strategy to enhance ORR kinetics. While direct studies on this compound for ORR are not extensively detailed in the provided results, the principle of using thiol-based modifiers is well-established. For instance, gold nanoparticles, which can be functionalized with thiols, have been investigated for ORR. researchgate.net The modification of electrode surfaces can influence the adsorption of reactants and intermediates, thereby altering the reaction pathway and improving catalytic activity. osti.gov For example, hydrophobic ionic liquids have been shown to improve ORR kinetics on platinum electrodes by destabilizing adsorbed hydroxyl species, a key intermediate. osti.gov Similarly, the formation of a this compound monolayer could create a specific interfacial environment that favors the multi-electron reduction of oxygen. researchgate.net

The electrocatalytic activity of modified electrodes is often evaluated using techniques like cyclic voltammetry (CV) and rotating disk electrode (RDE) experiments. researchgate.netunimib.itmdpi.com Key parameters such as the onset potential, half-wave potential, and the number of electrons transferred are used to assess the catalyst's performance. unimib.itmdpi.com

Table 1: Key Parameters for Evaluating Oxygen Reduction Reaction (ORR) Electrocatalysts

| Parameter | Description | Significance |

| Onset Potential | The potential at which the oxygen reduction current begins to be observed. | A more positive onset potential indicates a more active catalyst. |

| Half-Wave Potential (E1/2) | The potential at which the current is half of the diffusion-limited current. | A more positive half-wave potential signifies better catalytic performance. mdpi.com |

| Limiting Current Density | The maximum current density achieved, limited by the mass transport of oxygen to the electrode surface. | Higher limiting current suggests efficient mass transport. |

| Number of Electrons Transferred (n) | The average number of electrons transferred per oxygen molecule during the reaction. A value close to 4 is desired for complete reduction to water. | A higher 'n' value indicates a more efficient catalyst, minimizing the production of undesirable hydrogen peroxide. unimib.itmdpi.com |

| Tafel Slope | Derived from the Tafel plot (logarithm of kinetic current vs. overpotential), it provides insights into the reaction mechanism. | A lower Tafel slope generally indicates faster reaction kinetics. mdpi.com |

The ability of this compound to form self-assembled monolayers (SAMs) provides a versatile platform for the immobilization of biomolecules in biosensor development. corning.comnih.gov The thiol groups bind strongly to gold surfaces, creating a stable and well-defined interface for attaching enzymes, antibodies, or other biological recognition elements. acs.orgmdpi.com This immobilization is a critical step in the fabrication of biosensors, as it directly impacts their sensitivity, specificity, and stability. mdpi.comunl.pt

The surface functionalized with this compound can be further modified to create specific binding sites for biomolecules. nih.gov This controlled immobilization helps to maintain the biological activity of the immobilized molecules and ensures their proper orientation for interaction with the target analyte. mdpi.com Various techniques, including passive adsorption and covalent attachment, are used for immobilization. corning.comtheaic.org The choice of method depends on the nature of the biomolecule and the desired characteristics of the biosensor. theaic.org

Electrochemical techniques such as cyclic voltammetry and impedance spectroscopy are commonly used to characterize the modified surfaces and to detect the binding events between the immobilized biomolecule and its target. mdpi.com The development of such biosensors is crucial for applications in medical diagnostics, environmental monitoring, and food safety. unl.ptmdpi.com

Modified Electrodes for Redox Reactions (e.g., Oxygen Reduction)

Role in Organic Synthesis and Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules. mdpi.commdpi.com Ligands play a pivotal role in these catalytic systems by modulating the metal center's electronic and steric properties, thereby controlling the reaction's activity, selectivity, and stability. slideshare.netrsc.org this compound and its derivatives have been explored as ligands in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, this compound can coordinate to transition metals through its sulfur atoms, forming stable complexes. researchgate.netresearchgate.net These complexes can catalyze a variety of organic transformations. The bidentate nature of this dithiol allows it to form chelate rings with the metal center, which can enhance the stability and influence the reactivity of the catalytic species. uh.edu The electronic properties of the benzene (B151609) ring can also be tuned by introducing different substituents, further modifying the ligand's influence on the catalyst's performance.

In heterogeneous catalysis , the catalyst is in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. mdpi.commdpi.com this compound can be used to anchor metal complexes onto solid supports or to modify the surface of metal nanoparticles, creating heterogeneous catalysts. uantwerpen.be For example, thioether-functionalized metal-organic frameworks (MOFs) have been developed as platforms for single-site heterogeneous catalysts. uantwerpen.be This approach combines the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. The interaction between the sulfur atoms of the ligand and the metal center can lead to highly active and selective catalysts for reactions such as C-H activation and oxidative alkenylation. uantwerpen.benih.gov

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same phase as reactants | Different phase from reactants |

| Activity/Selectivity | Often high due to well-defined active sites | Can be lower, but can be improved by design uantwerpen.be |

| Catalyst Separation | Often difficult and costly | Generally straightforward (e.g., filtration) mdpi.com |

| Thermal Stability | Can be limited | Often higher |

| Ligand Design | Crucial for controlling reactivity and selectivity slideshare.netrsc.org | Important for anchoring and modifying active sites nih.gov |

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in the pharmaceutical and fine chemical industries. ua.esmdpi.com This is typically achieved using chiral catalysts, which are often transition metal complexes with chiral ligands. slideshare.net

While this compound itself is achiral, it can be used as a scaffold to synthesize chiral dithiol ligands. By introducing chiral substituents on the benzene ring or on the methylene (B1212753) groups, it is possible to create a chiral environment around the metal center. These chiral ligands can then be used in a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. ua.esbeilstein-journals.org

The design of the chiral ligand is critical for achieving high enantioselectivity. nih.govsmith.edu The steric and electronic properties of the ligand dictate the geometry of the transition state and, consequently, the stereochemical outcome of the reaction. The development of new chiral ligands based on the this compound framework could lead to novel and efficient catalysts for the synthesis of enantiomerically pure compounds. ua.esbeilstein-journals.org

Biomedical and Biological Research Applications of 1,3 Benzenedimethanethiol

1,3-Benzenedimethanethiol has emerged as a critical reagent in various biomedical and biological research applications, primarily due to its ability to form stable yet responsive linkages. Its utility spans from controlling the conformation of peptides to engineering sophisticated drug delivery systems.

Advanced Analytical Techniques for Characterization of 1,3 Benzenedimethanethiol Systems

Surface-Enhanced Raman Scattering (SERS)

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that allows for the detection and characterization of molecules adsorbed on or near nanostructured metal surfaces. clinmedjournals.orgwikipedia.org The enhancement of the Raman signal can be several orders of magnitude, making it possible to study even single molecules. wikipedia.org This technique is particularly valuable for investigating the adsorption and orientation of 1,3-BDMT on surfaces like gold (Au) and silver (Ag).

In the study of 1,3-BDMT on gold surfaces, SERS has been instrumental in determining the molecule's binding configuration. nih.gov At low concentrations, the disappearance of the S-H stretching band in the SERS spectrum indicates that 1,3-BDMT adsorbs to the gold surface through two S-Au linkages. nih.gov However, as the concentration increases on gold nanoparticles, the molecule adopts a more upright orientation. nih.gov This is in contrast to 1,3-benzenedithiol (B1198324) (1,3-BDT), which consistently shows the absence of the S-H stretch, suggesting it always binds via two S-Au bonds regardless of concentration. nih.gov

Key Research Findings from SERS:

Adsorption Geometry: SERS spectra provide direct evidence of the interaction between the thiol groups of 1,3-BDMT and the metal surface. The presence or absence of the ν(S-H) band is a key indicator of whether the thiol group is free or bound to the surface.

Concentration Dependence: The orientation of 1,3-BDMT on gold nanoparticles is concentration-dependent, transitioning from a flat-lying to an upright geometry. nih.gov

Comparison with Analogs: SERS studies comparing 1,3-BDMT with 1,3-BDT highlight the influence of the methylene (B1212753) (-CH2-) spacer on the self-assembly process. nih.gov

| Feature | Observation for 1,3-BDMT on Gold | Interpretation |

| ν(S-H) band at low concentration | Absent | Adsorption via two S-Au linkages |

| ν(S-H) band at high concentration | Present | Upright geometry with one free S-H group |

UV/Vis Absorption Spectroscopy

UV/Vis absorption spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a sample. It is used to probe the electronic transitions within molecules and can provide information about the formation and properties of self-assembled monolayers. nih.gov In the context of 1,3-BDMT, this technique is often used in conjunction with other methods to confirm the formation of SAMs on gold surfaces. nih.gov

The formation of 1,3-BDMT SAMs on gold nanoparticles can be monitored by observing changes in the surface plasmon resonance (SPR) band of the nanoparticles. The SPR is a collective oscillation of electrons at the surface of the metal nanoparticle, and its peak position and intensity are sensitive to the local dielectric environment, which is altered by the adsorption of molecules like 1,3-BDMT. acs.org Studies on dithiol-linked gold nanoparticle oligomers have utilized UV/Vis spectroscopy to characterize the assemblies. acs.org

Key Research Findings from UV/Vis Spectroscopy:

SAM Formation: Changes in the UV/Vis spectrum of gold nanoparticles, specifically shifts in the SPR peak, can confirm the adsorption of 1,3-BDMT. nih.gov

Electronic Properties: The technique provides insights into the electronic structure of the 1,3-BDMT-nanoparticle system.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of molecules and to characterize the blocking properties of self-assembled monolayers on electrode surfaces. nih.gov By cycling the potential of an electrode and measuring the resulting current, information about electron transfer processes at the electrode-solution interface can be obtained.

For 1,3-BDMT self-assembled on a gold electrode, CV can be used to assess the quality and integrity of the monolayer. nih.gov A well-formed SAM will typically block the access of redox-active species in the solution to the electrode surface, leading to a decrease in the faradaic current compared to a bare electrode. Studies have employed CV to verify the formation of self-assembled monolayers of 1,3-BDMT on gold. nih.gov The technique can also be used to investigate the electrochemical behavior of the adsorbed molecules themselves, particularly if they contain redox-active moieties or can be functionalized with them.

Key Research Findings from CV:

Monolayer Quality: The extent to which a 1,3-BDMT SAM blocks the current from a redox probe in solution provides a measure of the monolayer's packing density and defectiveness. nih.gov

Electrochemical Stability: CV can be used to probe the stability of the 1,3-BDMT monolayer over a range of applied potentials.

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS)

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful surface-sensitive techniques that provide information about the elemental composition, chemical states, and electronic structure of the top few nanometers of a surface. scielo.org.mxwikipedia.org XPS uses X-rays to eject core-level electrons, while UPS uses ultraviolet photons to probe valence-level electrons. thermofisher.com

For 1,3-BDMT systems, XPS is crucial for confirming the chemical nature of the adsorbed species and the nature of the sulfur-gold bond. The S 2p core-level spectrum is particularly informative. A single doublet in the S 2p spectrum of a 1,4-benzenedimethanethiol (B89542) (a related isomer) monolayer on gold suggests a single type of sulfur-gold bond. pradeepresearch.org In studies of 1,4-benzenedimethanethiol on various metal surfaces, XPS has been used to track the formation of the dithiol layer and to deduce the bonding configuration (lying down vs. standing up). conicet.gov.ar

UPS provides detailed information about the valence band structure and the work function of the surface. wikipedia.org By analyzing the UPS spectra of 1,3-BDMT monolayers, researchers can determine the molecular orbital alignment at the molecule-metal interface. High-resolution photoelectron spectroscopy, including UPS, has been used to study the self-assembly of dithiol monolayers, confirming the formation of a single layer with an upright orientation. researchgate.net

Key Research Findings from XPS and UPS:

Elemental and Chemical State Analysis (XPS): Confirms the presence of sulfur and carbon on the surface and provides information on the S-Au bond formation. pradeepresearch.orgconicet.gov.ar

Valence Band Structure (UPS): Elucidates the molecular orbital energies and their alignment with the metal's Fermi level. researchgate.netmpg.de

Molecular Orientation: In combination with other techniques, helps to determine whether the molecules are lying down or standing up on the surface. conicet.gov.arresearchgate.net

Near Edge X-ray Absorption Fine Structure (NEXAFS)

Near Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near Edge Structure (XANES), is a synchrotron-based technique that provides information about the orientation and electronic structure of adsorbed molecules. wikipedia.orgrsc.org By tuning the energy of the incident X-rays around the absorption edge of a specific element (e.g., carbon K-edge), transitions from core levels to unoccupied molecular orbitals can be excited. The angular dependence of these transitions can be used to determine the average orientation of the molecules on the surface.

For aromatic molecules like 1,3-BDMT, NEXAFS is particularly powerful for determining the tilt angle of the benzene (B151609) ring with respect to the surface normal. Studies on the related molecule 1,4-benzenedimethanethiol have used NEXAFS to show that the molecules arrange in an upright position with a specific tilt angle. researchgate.net The analysis of the polarization-dependent NEXAFS spectra allows for a quantitative determination of the molecular orientation.

Key Research Findings from NEXAFS:

Molecular Orientation: Provides a quantitative measure of the tilt angle of the aromatic ring in 1,3-BDMT monolayers. researchgate.net

Unoccupied Electronic States: Probes the unoccupied molecular orbitals, complementing the information on occupied orbitals obtained from UPS. nih.govmdpi.com

High-Resolution Transmission Electron Microscopy (HREM) and X-ray Powder Diffraction (XRPD)

High-Resolution Transmission Electron Microscopy (HREM) is a powerful imaging technique that allows for the direct visualization of the atomic structure of materials. wikipedia.org It is particularly useful for characterizing nanoparticles and their surface structures. datadryad.orgmdpi.com When 1,3-BDMT is used to functionalize nanoparticles, HREM can be employed to image the individual nanoparticles and assess their size, shape, and crystallinity. researchgate.netresearchgate.net

X-ray Powder Diffraction (XRPD) is a technique used to determine the crystal structure and phase of a material. mdpi.compharmtech.com It works by scattering X-rays from the crystalline lattice of a sample and analyzing the resulting diffraction pattern. iza-online.org For systems involving 1,3-BDMT, XRPD can be used to characterize the crystalline nature of nanoparticles that have been functionalized with the molecule. mostwiedzy.pl It can also provide information about the average crystallite size from the broadening of the diffraction peaks. mdpi.com

Key Research Findings from HREM and XRPD:

Nanoparticle Characterization (HREM): Provides direct imaging of the size, shape, and atomic lattice of nanoparticles functionalized with 1,3-BDMT. datadryad.orgicn2.cat

Crystallographic Information (XRPD): Determines the crystal structure and phase purity of materials incorporating 1,3-BDMT. pharmtech.commostwiedzy.pl

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy (STM) is a surface imaging technique that can resolve individual atoms. wikipedia.orgoxinst.com It operates by scanning a sharp conductive tip over a conductive or semiconductive surface and measuring the quantum tunneling current between the tip and the surface. nanoscience.com This current is highly sensitive to the tip-surface distance and the local density of electronic states (LDOS) of the sample. wikipedia.org

STM has been instrumental in visualizing the arrangement of molecules within self-assembled monolayers. For dithiol molecules, STM can provide direct evidence of their adsorption geometry and the formation of ordered domains on the surface. researchgate.net By performing scanning tunneling spectroscopy (STS), which involves measuring the tunneling current as a function of the bias voltage at a fixed tip position, the local electronic structure of the 1,3-BDMT monolayer can be probed. wikipedia.orgnih.gov

Key Research Findings from STM:

Atomic-Scale Imaging: Provides real-space images of the 1,3-BDMT molecules on the surface, revealing their packing arrangement and the presence of any defects. researchgate.net

Local Electronic Structure: STS measurements can map the local density of states, providing insights into the electronic properties of the adsorbed molecules. wikipedia.org

Molecular Manipulation: In some cases, the STM tip can be used to manipulate individual molecules on the surface. oxinst.com

Molecular Dynamics Simulations and Computational Analysis

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the adsorption characteristics of 1,3-BDMT on metal surfaces. cnr.itnih.govorcid.org DFT calculations allow for the determination of stable adsorption geometries, binding energies, and the influence of the molecular structure on the formation of self-assembled monolayers (SAMs). nih.govresearchgate.net

A key aspect of computational analysis is the conformational study of the isolated 1,3-BDMT molecule. researchgate.net These studies reveal the energetically favorable arrangements of the thiol groups relative to the benzene ring. For instance, DFT calculations have been used to compare the energies of different conformers, such as those where the sulfur atoms are on the same side (sin) or opposite sides (anti) of the aromatic ring. researchgate.net

When studying the interaction of 1,3-BDMT with surfaces like gold (Au(111)), computational models can predict the most stable adsorption configurations. researchgate.net Research has shown that at low coverage, 1,3-BDMT can adsorb via two S-Au linkages. nih.gov DFT calculations have explored various adsorption scenarios, including the molecule's interaction with a clean, unreconstructed surface versus a surface with adatoms. researchgate.net These simulations provide data on adsorption energies and the orientation of the benzene ring with respect to the surface. researchgate.net

For example, a theoretical study on the adsorption of 1,3-BDMT on an Au(111) surface examined several configurations where both sulfur atoms, having lost their terminal hydrogen atoms, bind to the gold substrate. researchgate.net The study reported on configurations analogous to those proposed for similar thiol-gold interactions, where both sulfur atoms coordinate to a single gold adatom. researchgate.net

Molecular dynamics simulations have also been employed to study peptides crosslinked with 1,3-benzenedimethanethiol, providing energy-minimized structures and insights into the conformational properties of these modified biomolecules. researchgate.net These simulations help in understanding how the linker influences the peptide's structure and stability. researchgate.net

The following tables present data derived from computational studies on this compound, illustrating the type of quantitative information that can be obtained through these methods.

Table 1: Conformational Analysis of Isolated this compound in the Gas Phase